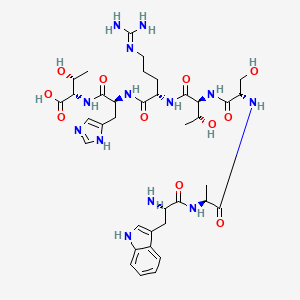
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxyphosphoryl and a difluoroethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene typically involves the reaction of benzene derivatives with difluoroethyl and diethoxyphosphoryl reagents. One common method includes the use of hypervalent iodine reagents to facilitate the electrophilic 2,2-difluoroethylation of benzene derivatives . The reaction conditions often require the presence of a suitable solvent and a catalyst to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield difluoroethylbenzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phosphonic acids, and difluoroethyl compounds, depending on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene involves its interaction with various molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The diethoxyphosphoryl group can modulate the compound’s electronic properties, influencing its reactivity and interaction with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene: Unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups.
Difluoroethylbenzene: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.
Diethoxyphosphorylbenzene: Lacks the difluoroethyl group, affecting its lipophilicity and biological activity.
Uniqueness
This compound is unique because it combines the properties of both difluoroethyl and diethoxyphosphoryl groups, making it a versatile compound for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
126181-56-4 |
|---|---|
Formule moléculaire |
C12H17F2O3P |
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
(2-diethoxyphosphoryl-2,2-difluoroethyl)benzene |
InChI |
InChI=1S/C12H17F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
DWNPQGVZZYLKPK-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CC1=CC=CC=C1)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


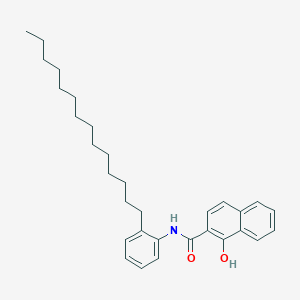


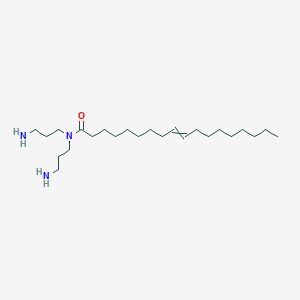
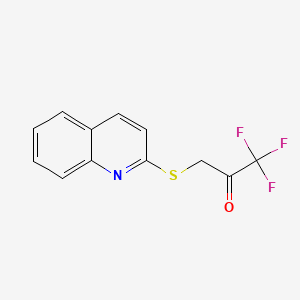
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
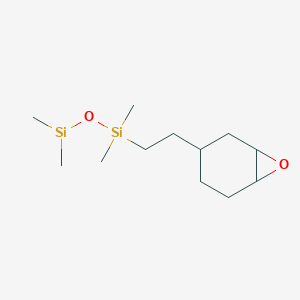
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
